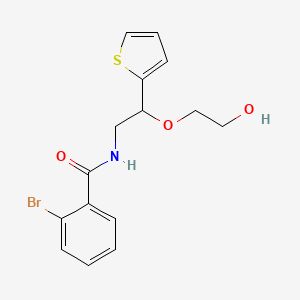

2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

CAS No.: 2034614-92-9

Cat. No.: VC5270107

Molecular Formula: C15H16BrNO3S

Molecular Weight: 370.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034614-92-9 |

|---|---|

| Molecular Formula | C15H16BrNO3S |

| Molecular Weight | 370.26 |

| IUPAC Name | 2-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |

| Standard InChI | InChI=1S/C15H16BrNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19) |

| Standard InChI Key | SRKVJUPSNLOHEL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (systematic IUPAC name: 2-bromo-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide) features a benzamide scaffold substituted at the ortho position with a bromine atom. The amide nitrogen is further functionalized with an ethyl group bearing two distinct substituents: a 2-hydroxyethoxy chain and a thiophen-2-yl ring. This combination introduces both polar (hydroxyethoxy) and aromatic (thiophene, benzamide) domains, creating a hybrid structure with balanced lipophilicity and hydrogen-bonding capacity .

Spectroscopic Characteristics

Although direct spectral data for this compound are unavailable, analogs provide insights:

-

¹H NMR: Expected signals include aromatic protons from the benzamide (δ 7.3–8.1 ppm), thiophene protons (δ 6.8–7.2 ppm), and hydroxyethoxy protons (δ 3.4–4.4 ppm) .

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), Br-C (~600 cm⁻¹), and O-H (~3400 cm⁻¹) would dominate .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide likely involves a multi-step sequence, as inferred from analogous benzamide preparations :

Amide Bond Formation

The core strategy employs carbodiimide-mediated coupling between 2-bromobenzoic acid and a substituted ethylamine. For example:

-

Activation of 2-bromobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane .

-

Reaction with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine, synthesized via nucleophilic substitution or reductive amination .

Representative Reaction Scheme:

Purification and Yield

-

Column chromatography (silica gel, ether/methanol eluent) typically affords pure product .

-

Yields for similar benzamides range from 60–85%, depending on reaction optimization .

Analytical Validation

Key characterization steps include:

-

High-Resolution Mass Spectrometry (HRMS): To confirm molecular ion ([M+H]⁺ expected at m/z 393.3) .

-

Elemental Analysis: Matching calculated percentages for C, H, N, S, and Br.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the hydroxyethoxy group; limited water solubility (~0.1 mg/mL) .

-

Stability: Susceptible to hydrolytic cleavage of the amide bond under strongly acidic or basic conditions. The bromine atom may participate in nucleophilic aromatic substitution .

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | – |

| LogP (Partition Coeff.) | ~3.3 (estimated) | Calculated via ChemAxon |

| pKa | ~9.5 (amide NH), ~14 (OH) | Predictive modeling |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume